The compound possesses a complex structure consisting of several key functional groups:
The specific arrangement of these groups and their spatial orientation likely influence the molecule's interactions with other molecules but detailed analysis through computational modeling or X-ray crystallography is not available in the public domain.
TGF-β is a protein involved in various cellular processes, including cell growth, differentiation, and fibrosis. Excessive TGF-β signaling can lead to the development of fibrosis, a condition characterized by excessive deposition of extracellular matrix proteins in organs, causing scarring and impaired function []. IN-1130 acts by inhibiting TGF-β R1, thereby blocking the downstream signaling pathway and potentially preventing fibrosis [].
Studies have shown that IN-1130 effectively suppresses TGF-β signaling in various cell lines []. In animal models, IN-1130 has demonstrated potential in reducing fibrosis in the kidneys, liver, and lungs [].
Research has also investigated the pharmacokinetic properties of IN-1130, which are essential for understanding its potential as a drug. Studies have shown that IN-1130 exhibits good oral bioavailability in dogs and monkeys but lower bioavailability in rats and mice []. IN-1130 distributes readily to organs like the liver, kidneys, and lungs, which are often affected by fibrosis [].